8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class. This compound exhibits significant potential in various scientific fields, particularly in medicinal chemistry due to its structural properties and biological activities.
This compound can be synthesized through various chemical processes, often starting from simpler purine derivatives. Its structure includes an ethylsulfanyl group and a phenylethyl substituent, which contribute to its unique properties.
The compound is classified as a purine derivative, specifically a substituted purine. It is characterized by the presence of a dihydropurine core with additional functional groups that enhance its reactivity and potential biological activity.
The synthesis of 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:
The synthesis may involve reagents such as:
Industrial methods may adapt these laboratory techniques for scalability, employing continuous flow synthesis or automated systems to improve efficiency.
The molecular structure of 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C17H20N4O4S |
Molecular Weight | 364.43 g/mol |
InChI Key | ZYQKZVRWURKZLZ-UHFFFAOYSA-N |
Canonical SMILES | CC(SC)C1=NC(=O)N(C(=N1)C(=O)C)CC(C)CC=C |
8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical transformations:
Common reagents include:
The mechanism of action for 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific biological targets, potentially including:
Data on specific molecular interactions remains an area of ongoing research.
The physical properties include:
Chemical properties encompass:
Relevant data should be gathered through experimental analysis or literature reviews.
8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications:
This compound represents a valuable asset in both academic research and industrial applications due to its diverse functionalities and potential biological activities.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5